2-amino-4-(propan-2-yloxy)pyrimidine-5-carboxylic acid
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Overview
Description
2-Amino-4-(propan-2-yloxy)pyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(propan-2-yloxy)pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as 4-(propan-2-yloxy)aniline and ethyl cyanoacetate.
Condensation Reaction: : The starting materials undergo a condensation reaction in the presence of a catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.
Cyclization: : The intermediate compound is then subjected to cyclization under acidic conditions to form the pyrimidine ring.
Hydrolysis: : The final step involves hydrolysis of the intermediate compound to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is carried out on a larger scale using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(propan-2-yloxy)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: : Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Substitution reactions typically require strong acids or bases, depending on the desired substituent.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2-Amino-4-(propan-2-yloxy)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.
Biology: : The compound is utilized in the study of nucleic acid interactions and the development of new therapeutic agents.
Industry: : The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-amino-4-(propan-2-yloxy)pyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-Amino-4-(propan-2-yloxy)pyrimidine-5-carboxylic acid is similar to other pyrimidine derivatives, such as cytosine, thymine, and uracil. it has unique structural features that distinguish it from these compounds. The presence of the propan-2-yloxy group and the carboxylic acid functionality contribute to its distinct chemical properties and biological activities.
List of Similar Compounds
Cytosine
Thymine
Uracil
2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride
2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride
Properties
CAS No. |
72411-87-1 |
---|---|
Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.2 |
Purity |
95 |
Origin of Product |
United States |
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